molecular formula C21H12Br2N4O7 B11557652 2,6-dibromo-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate

2,6-dibromo-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate

Cat. No.: B11557652
M. Wt: 592.1 g/mol
InChI Key: CYSZUSQWHZQTHA-MYKKPKGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by the presence of bromine, nitro, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the bromination of phenol derivatives to introduce bromine atoms at specific positionsThe final step involves the esterification of the phenyl group with 3,5-dinitrobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and nitro groups can participate in various chemical interactions, influencing its binding affinity and activity. The formamido group may also play a role in stabilizing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its combination of bromine, nitro, and formamido groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H12Br2N4O7

Molecular Weight

592.1 g/mol

IUPAC Name

[4-[(Z)-(benzoylhydrazinylidene)methyl]-2,6-dibromophenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H12Br2N4O7/c22-17-6-12(11-24-25-20(28)13-4-2-1-3-5-13)7-18(23)19(17)34-21(29)14-8-15(26(30)31)10-16(9-14)27(32)33/h1-11H,(H,25,28)/b24-11-

InChI Key

CYSZUSQWHZQTHA-MYKKPKGFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.